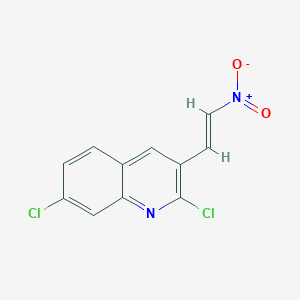

E-2,7-Dichloro-3-(2-nitro)vinylquinoline

Description

The Quinoline (B57606) Scaffold: A Privileged Structure in Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.commdpi.comguidechem.comabcr.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of therapeutic agents. chemicalbook.commdpi.com The inherent chemical properties of the quinoline nucleus, including its aromaticity, planarity, and the presence of a nitrogen atom, allow for various types of chemical modifications, enabling the fine-tuning of its biological activity. nih.govchemicalbook.com

The history of quinoline is intrinsically linked to the development of medicinal chemistry. The first quinoline derivative to be isolated was quinine, extracted from the bark of the Cinchona tree in 1820. researchgate.net Quinine's potent antimalarial properties spurred extensive research into the synthesis of other quinoline-based drugs. researchgate.net One of the earliest synthetic methods for quinoline itself was discovered by Friedlieb Ferdinand Runge in 1834, who isolated it from coal tar. nih.govrsc.org

Subsequent landmark discoveries in synthetic organic chemistry, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), provided accessible routes to a variety of substituted quinolines, further fueling their investigation. nih.govresearchgate.net These foundational methods paved the way for the development of a plethora of quinoline-based drugs, including the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. nih.gov

| Key Historical Milestone | Description | Year |

| Isolation of Quinine | Extracted from Cinchona bark, revealing the therapeutic potential of the quinoline scaffold. | 1820 |

| Isolation of Quinoline | First isolated from coal tar by Friedlieb Ferdinand Runge. | 1834 |

| Skraup Synthesis | A fundamental method for synthesizing quinolines from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent. | 1880 |

| Friedländer Synthesis | A condensation reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group to form a quinoline. | 1882 |

Contemporary research on quinoline derivatives continues to be a vibrant field. scielo.br Current trends focus on the development of novel quinoline-based compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. chemicalbook.commdpi.comguidechem.comabcr.com The versatility of the quinoline scaffold allows for its incorporation into hybrid molecules, where it is combined with other pharmacophores to create multifunctional drugs. pharmacy180.com

Modern synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, are being employed to create diverse libraries of quinoline derivatives for high-throughput screening. scielo.brresearchgate.net Furthermore, there is a growing interest in the development of quinoline-based materials for applications in organic electronics and as fluorescent probes for biological imaging.

The Nitroalkene Moiety: A Versatile Building Block in Heterocyclic Synthesis

The nitroalkene, or nitro olefin, is a functional group that combines the reactivity of an alkene with the strong electron-withdrawing nature of a nitro group. oup.com This combination makes nitroalkenes highly versatile intermediates in organic synthesis, particularly in the construction of heterocyclic compounds.

The primary reactivity of nitroalkenes stems from the electron-deficient nature of the carbon-carbon double bond, which is highly susceptible to nucleophilic attack. This property makes them excellent Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. oup.com

Nitroalkenes can also participate in a variety of cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, where they can act as dienophiles or dipolarophiles. oup.com The nitro group itself can be transformed into a plethora of other functional groups, including amines, ketones, and oximes, further enhancing the synthetic utility of nitroalkene adducts.

| Reaction Type | Description |

| Michael Addition | Nucleophilic addition to the β-carbon of the nitroalkene, forming a new single bond. |

| Diels-Alder Reaction | A [4+2] cycloaddition where the nitroalkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. |

| 1,3-Dipolar Cycloaddition | Reaction with a 1,3-dipole (e.g., an azide (B81097) or a nitrone) to form a five-membered heterocyclic ring. |

| Reduction of Nitro Group | The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules. |

The strategic placement of a nitrovinyl group onto a molecular scaffold, such as a quinoline ring, can serve several purposes. It can act as a handle for further functionalization, allowing for the introduction of additional complexity through the reactions described above. The nitrovinyl group can also be a key pharmacophoric element, contributing directly to the biological activity of the molecule.

The synthesis of nitroalkenes is often achieved through the Henry reaction (also known as the nitro-aldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone. oup.com In the case of E-2,7-Dichloro-3-(2-nitro)vinylquinoline, the likely synthetic precursor would be 2,7-dichloroquinoline-3-carbaldehyde (B1600441), which would be condensed with nitromethane (B149229).

Rationale for the Specific Structure of this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its structure can be inferred from structure-activity relationship (SAR) studies of related compounds. The placement of substituents on the quinoline ring is known to have a profound impact on biological activity.

2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is a common feature in many synthetic intermediates. It can be readily displaced by nucleophiles, providing a convenient point for further molecular elaboration.

3-(2-nitro)vinyl Group: The placement of the nitrovinyl group at the 3-position is also significant. This position is less commonly substituted in commercial drugs compared to the 2- and 4-positions, suggesting a specific synthetic or biological purpose. The nitrovinyl group acts as a powerful Michael acceptor, potentially allowing the molecule to covalently bind to biological targets. The "E" stereochemistry is often the thermodynamically more stable isomer and can influence the molecule's shape and how it fits into a binding site.

In essence, the structure of this compound represents a deliberate combination of a privileged heterocyclic scaffold with a reactive functional group. The dichloro substitution pattern likely modulates the electronic properties and steric profile of the quinoline core, while the nitrovinyl group provides a site for further synthetic transformations or for interaction with biological macromolecules. This makes it a molecule of significant interest for chemists exploring the synthesis of novel, complex, and potentially bioactive compounds.

Significance of Dichloro Substitution on the Quinoline Core

The quinoline ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous established therapeutic agents. orientjchem.org The strategic placement of substituents on this heterocyclic framework is a key tactic for modulating a molecule's biological activity. The presence of two chlorine atoms on the quinoline core of this compound, specifically at the 2 and 7 positions, is a critical design feature.

Halogen atoms, particularly chlorine, can significantly alter a molecule's properties. The introduction of chloro groups can increase lipophilicity, which may enhance the compound's ability to cross biological membranes. weimiaobio.com Furthermore, the electron-withdrawing nature of chlorine atoms can influence the electronic distribution within the quinoline ring system, potentially affecting its reactivity and interactions with biological targets. weimiaobio.com Dichloro-substituted quinolines have been investigated for a range of bioactivities, and the specific substitution pattern is crucial in determining the compound's pharmacological profile. durham.ac.ukresearchgate.nettandfonline.com The 2-chloro substituent, in particular, can also serve as a reactive handle for further synthetic modifications.

To illustrate the influence of chloro substitution on the physicochemical properties of a quinoline core, consider the following comparative data:

| Compound | LogP (Predicted) | pKa (Predicted) |

| Quinoline | 2.05 | 4.90 |

| 2-Chloroquinoline | 2.75 | 1.80 |

| 7-Chloroquinoline (B30040) | 2.75 | 3.50 |

| 2,7-Dichloroquinoline (B1602032) | 3.45 | 0.40 |

This data is illustrative and based on computational predictions to demonstrate the general effects of halogenation.

Stereochemical Considerations of the E-Configuration in the Vinyl Moiety

The vinyl group linking the nitro functionality to the quinoline core introduces the possibility of stereoisomerism. The designation "E" (from the German entgegen, meaning opposite) specifies that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the quinoline ring and the nitro group are on opposite sides of the double bond.

This specific stereochemistry is not a trivial detail. The three-dimensional arrangement of atoms in a molecule is often critical for its interaction with biological macromolecules like proteins and enzymes, which have well-defined, chiral binding sites. nih.govresearchgate.netbiomedgrid.com An incorrect stereoisomer may not fit into the active site of a target protein, rendering it inactive or causing it to interact with other targets, potentially leading to off-target effects. biomedgrid.com The E-isomer will have a distinct shape and electronic profile compared to its Z-isomer counterpart, leading to different biological activities. The deliberate synthesis of the E-isomer suggests a hypothesis that this specific spatial arrangement is optimal for a desired, albeit perhaps yet uncharacterized, biological interaction. ijpsjournal.compatsnap.com

The choice of the E-configuration can also influence the compound's stability and reactivity. The planarity of the E-isomer may allow for more effective electronic communication between the electron-rich quinoline system and the electron-withdrawing nitro group, a feature that could be central to its designed function.

Hypothesis-Driven Design of this compound for Academic Inquiry

The specific combination of a dichloroquinoline core, a vinyl linker, and a nitro group in an E-configuration points towards a hypothesis-driven design. This design likely aims to create a molecule with potential as a biological probe or a lead compound for drug discovery. The nitrovinyl group is a known Michael acceptor, a reactive moiety that can form covalent bonds with nucleophiles, such as the cysteine residues in proteins. researchgate.net This reactivity is often harnessed in the design of enzyme inhibitors.

The synthesis of such a compound would likely proceed through established organic reactions. For instance, a 2,7-dichloro-3-formylquinoline could be synthesized, potentially via a Vilsmeier-Haack reaction on an appropriate acetanilide (B955) precursor. nih.govresearchgate.netchemijournal.com This aldehyde could then undergo a Henry reaction (nitroaldol condensation) with nitromethane to generate the nitrovinyl group. researchgate.netmedcraveonline.combuchler-gmbh.combuchler-gmbh.comyoutube.com The conditions of this reaction would be chosen to favor the formation of the thermodynamically more stable E-isomer.

The research interest in this compound likely lies in exploring the interplay of its structural features. For example, scientific inquiry may focus on:

Antimicrobial Activity: Both quinoline and nitro-containing compounds have a rich history as antimicrobial agents. mdpi.comresearchgate.netnih.gov The combination of these moieties in a single molecule makes it a candidate for investigation against various pathogens.

Enzyme Inhibition: As mentioned, the nitrovinyl group can act as a covalent modifier of enzymes. The dichloroquinoline portion would serve to direct the molecule to the enzyme's active site and contribute to binding affinity.

Materials Science: The conjugated system of the molecule could impart interesting photophysical properties, making it a candidate for studies in materials science, such as in the development of organic electronics or sensors.

The study of this compound, therefore, represents a logical step in the systematic exploration of chemical space, aiming to understand how the combination and spatial arrangement of specific functional groups translate into unique chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H6Cl2N2O2 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+ |

InChI Key |

PCCHCBLCCVOVDN-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Cl |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2,7 Dichloro 3 2 Nitro Vinylquinoline

Retrosynthetic Dissection and Key Precursor Identification for Complex Quinoline (B57606) Systems

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by breaking down a complex target molecule into simpler, commercially available starting materials. wikipedia.org For E-2,7-dichloro-3-(2-nitro)vinylquinoline, the primary disconnection occurs at the double bond of the nitrovinyl substituent. This bond can be formed via a condensation reaction, such as a Henry or Knoevenagel reaction, between a 3-formylquinoline derivative and a nitroalkane.

This initial disconnection reveals two key synthons: a 2,7-dichloro-3-formylquinoline electrophile and a nitromethane (B149229) nucleophile. The synthetic equivalent for the nitromethane synthon is nitromethane itself. The 2,7-dichloro-3-formylquinoline represents a more complex precursor that requires further retrosynthetic analysis.

The formyl group at the C3 position and the chloro group at the C2 position can be introduced through a Vilsmeier-Haack reaction on a corresponding N-arylacetamide. This leads to a simpler precursor, N-(4-chlorophenyl)acetamide. The chloro substituent at the C7 position of the quinoline ring originates from the 4-chloroaniline (B138754) used to prepare the acetanilide (B955). Therefore, the key precursors identified through this retrosynthetic approach are 4-chloroaniline, acetic anhydride (B1165640), phosphorus oxychloride (POCl₃), dimethylformamide (DMF), and nitromethane.

Classical and Modern Approaches to the Quinoline Nucleus

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis.

Adaptations of Skraup and Doebner-Miller Methodologies for Substituted Quinolines

The Skraup and Doebner-Miller syntheses are classical methods for preparing quinolines. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. While powerful, these methods often require harsh reaction conditions and can lead to a lack of regioselectivity with substituted anilines. For a precursor like 4-chloroaniline, these methods could potentially yield a mixture of 5-chloro and 7-chloroquinoline (B30040) isomers. Modern adaptations focus on milder conditions and improved catalysts to enhance selectivity.

Friedländer and Knorr Derived Strategies for 2,3,4-Substituted Quinoline Formation

The Friedländer annulation and Knorr quinoline synthesis are particularly relevant for constructing substituted quinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method offers excellent regiocontrol.

The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid. While traditionally used for 2-hydroxyquinolines, modifications of this approach can provide access to various substituted quinoline cores. These strategies are advantageous for introducing substituents at the 2, 3, and 4 positions of the quinoline ring with high precision.

Multicomponent Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) offer a significant improvement in synthetic efficiency by combining three or more reactants in a single step to form a complex product. researchgate.net Several MCRs have been developed for quinoline synthesis. For instance, a one-pot reaction of an aniline, an aldehyde, and an activated alkyne can lead to highly substituted quinolines. These approaches are often characterized by high atom economy, reduced waste, and simplified purification procedures, making them attractive for the synthesis of complex molecules like 2,7-dichloro-3-(2-nitro)vinylquinoline.

A particularly relevant modern approach for synthesizing the key intermediate, 2,7-dichloro-3-formylquinoline, is the Vilsmeier-Haack reaction. chemijournal.com This method involves the formylation and cyclization of a substituted acetanilide using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide. chemijournal.comnih.gov This reaction is highly efficient for producing 2-chloro-3-formylquinolines from the corresponding acetanilides. chemijournal.comresearchgate.net

Stereo- and Regioselective Synthesis of the this compound Configuration

The final and crucial step in the synthesis is the stereoselective formation of the E-nitrovinyl group at the C3 position of the quinoline ring.

Control of Double Bond Stereochemistry (E-Isomer Specificity)

The condensation of 2,7-dichloro-3-formylquinoline with nitromethane is a classic Henry (nitroaldol) reaction. The initial reaction forms a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate yields the nitrovinyl group. The stereochemistry of the resulting double bond (E or Z) is a critical aspect of the synthesis.

To achieve high E-isomer specificity, the reaction conditions for the dehydration step must be carefully controlled. Typically, the dehydration is promoted by acidic or basic catalysts. The use of specific dehydrating agents, such as acetic anhydride or trifluoroacetic anhydride, in the presence of a base like triethylamine, often favors the formation of the more thermodynamically stable E-isomer. The stability of the E-isomer is generally attributed to reduced steric hindrance compared to the Z-isomer.

Below is an interactive data table summarizing the key reactions and intermediates in the synthesis of this compound.

| Reaction Step | Reactants | Key Intermediate/Product | Reaction Type |

| Acetanilide Formation | 4-chloroaniline, Acetic anhydride | N-(4-chlorophenyl)acetamide | Acylation |

| Quinoline Synthesis | N-(4-chlorophenyl)acetamide, POCl₃, DMF | 2,7-dichloro-3-formylquinoline | Vilsmeier-Haack |

| Nitrovinyl Formation | 2,7-dichloro-3-formylquinoline, Nitromethane | This compound | Henry Reaction & Dehydration |

Regiochemical Control of Dichloro Substitution

Achieving the specific 2,7-dichloro substitution pattern on the quinoline core requires careful control over the regiochemistry of the halogenation reactions. The synthesis of 4,7-dichloroquinoline (B193633) is a well-established process, often starting from m-chloroaniline, which undergoes condensation and cyclization followed by chlorination. orgsyn.org However, directing a second chlorine atom to the C2 position while maintaining the C7 chlorine requires a nuanced understanding of directing group effects and reaction conditions.

The reactivity of different positions on the quinoline ring towards substitution is not uniform. For instance, in nucleophilic aromatic substitution (SNAr) reactions of 4,7-dichloroquinoline, the C4 position is significantly more reactive than the C7 position. rsc.orgtandfonline.com This differential reactivity is a key principle that can be exploited.

To achieve the 2,7-dichloro substitution, a common strategy involves the synthesis of a 7-chloro-4-hydroxyquinoline (B73993) intermediate, which can be prepared from m-chloroaniline. orgsyn.org The subsequent conversion of the 4-hydroxy group and a keto group at the C2 position (a quinolin-2,4-dione intermediate) into chlorides, often using a chlorinating agent like phosphorus oxychloride (POCl₃), can provide the desired dichloro pattern. orgsyn.orgasianpubs.org The regioselectivity is dictated by the initial placement of the chloro group on the aniline precursor (directing to C7) and the inherent reactivity of the quinolin-2,4-dione system.

Key Factors Influencing Regioselectivity:

Starting Material: The choice of a substituted aniline precursor is fundamental in determining the substitution pattern on the benzo-ring of the quinoline. For example, m-substituted anilines can lead to the formation of 7-substituted quinolines. nih.gov

Reaction Pathway: Classic named reactions for quinoline synthesis, such as the Skraup or Friedländer syntheses, offer different avenues for introducing substituents, and their regiochemical outcomes depend on the specific substrates and conditions used. ijpsjournal.comnih.gov

Protecting/Directing Groups: The use of N-oxide as a directing group is a powerful strategy for the regioselective functionalization of the quinoline ring, particularly at the C2 and C8 positions. mdpi.com

Integration of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comejbps.com

The development of catalyst-free reactions and the use of recyclable catalysts are central to green synthesis. ijpsjournal.comacs.orgnih.gov

Catalyst-Free Synthesis: Several protocols have been developed for the synthesis of quinoline derivatives that proceed without a catalyst. For instance, one-pot multi-component condensation reactions under microwave irradiation can produce quinolines with excellent yields in short reaction times, completely avoiding the need for a catalyst. tandfonline.comjocpr.com These methods often rely on the inherent reactivity of the starting materials under specific conditions (e.g., elevated temperature or microwave energy).

Recyclable Catalysts: The use of heterogeneous or reusable catalysts offers a significant green advantage. nih.gov

Nanocatalysts: Nanobased catalysts, such as magnetite (Fe₃O₄) nanoparticles supporting an acid, have been employed for quinoline synthesis. These catalysts are easily separable (often magnetically) and can be reused for multiple cycles with only a slight decrease in activity. nih.gov

Solid Acids: Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) and polymers like Nafion NR50 have been used as recyclable solid acid catalysts for the Friedländer synthesis of quinolines, demonstrating high efficiency and reusability. nih.govmdpi.com

Inexpensive Metal Salts: Ferric chloride (FeCl₃·6H₂O) has been shown to be an inexpensive, eco-friendly, and reusable catalyst for quinoline synthesis in water. tandfonline.com Indium(III) chloride is another recyclable catalyst used for similar transformations.

| Catalyst System | Reaction Type | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Dodecylbenzenesulfonic acid @ Fe₃O₄ NPs | One-pot condensation | Easy magnetic separation, good yields | Up to 5 cycles | nih.gov |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer synthesis | Metal-free, high surface acidity, mild conditions | Up to 6 cycles | nih.gov |

| FeCl₃·6H₂O | Condensation | Inexpensive, non-toxic, water as solvent | Yes | tandfonline.com |

| Indium(III) chloride | One-pot reaction | Non-toxic, high selectivity, solvent-free option | Yes | |

| Nafion NR50 | Friedländer synthesis | Solid acid, suitable for microwave conditions | Yes | mdpi.com |

The use of alternative energy sources like microwaves and ultrasound can dramatically enhance reaction rates, improve yields, and reduce waste, aligning with the principles of green chemistry. ijpsjournal.combenthamdirect.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a powerful tool in organic synthesis. ejbps.com It can accelerate reactions that take hours under conventional heating to just a few minutes. tandfonline.comacs.org For quinoline synthesis, MAS has been applied to:

One-pot conversions of aromatic amines to dichloroquinolines. asianpubs.org

Catalyst-free multi-component condensation reactions. tandfonline.com

Friedländer synthesis using recyclable catalysts like Nafion NR50. mdpi.com

Nucleophilic aromatic substitution (SNAr) reactions to build complex phenoxyquinolines, often in green solvents like ionic liquids. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can promote reactions and increase efficiency. Ultrasound has been successfully used in the synthesis of 7-chloroquinoline derivatives via nucleophilic substitution reactions, shortening reaction times significantly compared to traditional methods. tandfonline.com The application of ultrasound is considered a green technique due to its efficiency and reduced energy consumption. ijpsjournal.com

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Multi-component condensation | Conventional | 4–6 hours | 72–90% | tandfonline.com |

| Microwave | 8–10 minutes | 88–96% | ||

| Nucleophilic Substitution on 4,7-dichloroquinoline | Conventional Reflux | Several hours | N/A | tandfonline.com |

| Ultrasound | 30 minutes | Good | ||

| Friedländer Condensation | Conventional | Hours | ~40-78% | tandfonline.com |

| Microwave | 3-5 minutes | 40-78% |

Eliminating volatile organic compounds (VOCs) by conducting reactions under solvent-free conditions or by using green solvents is a cornerstone of sustainable chemistry. ijpsjournal.comresearchgate.net

Solvent-Free Reactions: Many synthetic routes to quinolines can be performed neat, often assisted by microwave irradiation or by using a solid support. tandfonline.comresearchgate.netresearchgate.net These solvent-free protocols reduce waste and simplify product purification. jocpr.com For example, the Friedländer annulation has been effectively carried out under solvent-free conditions using recyclable catalysts. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, green alternatives are preferred.

Water: As a non-toxic, inexpensive, and non-flammable solvent, water is an ideal green medium for many reactions, including the synthesis of quinoline derivatives catalyzed by reagents like FeCl₃·6H₂O. tandfonline.comtandfonline.com

Ethanol: This bio-based solvent is often used in green protocols for quinoline synthesis. tandfonline.comias.ac.in

Ionic Liquids (ILs): Ionic liquids are non-volatile and can act as both the solvent and catalyst. ijpsjournal.comias.ac.in The ionic liquid [bmim][PF₆] has been used as a green reaction medium for the microwave-assisted synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline. nih.gov Similarly, [bmim]HSO₄ has been used as a catalyst in solvent-free Friedländer reactions. mdpi.com

Functionalization Strategies: Introduction of Dichloro and Nitrovinyl Moieties

The construction of the target molecule involves not only the formation of the core quinoline ring with the correct dichlorination pattern but also the introduction of the 3-(2-nitro)vinyl side chain.

The formation of the quinoline ring itself can be achieved through various cyclization and annulation strategies. Electrophilic cyclization is a powerful method for constructing the heterocyclic ring. nih.gov One effective strategy involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. By choosing an appropriate alkyne precursor, a vinyl group or a precursor to it can be incorporated at the C4 position during the ring-forming step.

Annulation reactions, which involve the formation of a ring onto an existing structure, are also central to quinoline synthesis. The Friedländer annulation, for example, involves the condensation of a 2-amino aryl ketone with a compound containing an α-methylene carbonyl group. nih.govresearchgate.net To form a 3-vinylquinoline derivative, a suitable α-methylene carbonyl precursor would be required.

More directly, the 3-(2-nitro)vinyl moiety is typically installed onto a pre-formed quinoline ring via a condensation reaction. The most common method is the Henry reaction (nitroaldol reaction) , where 3-formylquinoline (quinoline-3-carbaldehyde) is reacted with nitromethane in the presence of a base. This reaction directly furnishes the 3-(2-nitro)vinylquinoline skeleton. Therefore, a key intermediate for the synthesis of the target molecule is 2,7-dichloroquinoline-3-carbaldehyde (B1600441) .

Synthesis of the 2,7-dichloroquinoline (B1602032) core using regiocontrolled methods.

Formylation at the C3 position to yield 2,7-dichloroquinoline-3-carbaldehyde.

Henry condensation with nitromethane to introduce the (2-nitro)vinyl group at the C3 position.

Michael Addition Pathways for Nitrovinyl Group Incorporation

The introduction of the 3-(2-nitro)vinyl group onto the 2,7-dichloroquinoline scaffold is most effectively achieved through a condensation reaction known as the Henry reaction, or nitro-aldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming method involves the reaction of an aldehyde with a nitroalkane, catalyzed by a base. organic-chemistry.org For the synthesis of this compound, the precursor is 2,7-dichloroquinoline-3-carbaldehyde, which is reacted with nitromethane.

The reaction proceeds in a two-step sequence:

Nucleophilic Addition: A base abstracts an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,7-dichloroquinoline-3-carbaldehyde. This step results in the formation of a β-nitro alcohol intermediate. wikipedia.org

Dehydration: The intermediate β-nitro alcohol is subsequently dehydrated to yield the final nitroalkene. This elimination of water is often promoted by heating or the use of a dehydrating agent and typically results in the formation of the more thermodynamically stable E-isomer. organic-chemistry.org

A variety of catalysts and conditions can be employed to facilitate the Henry reaction, with the choice often influencing reaction time and yield. Common bases include primary amines, ammonium (B1175870) acetate, or organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). lookchem.com The reaction is versatile and has been applied to a wide range of aromatic aldehydes. researchgate.net

| Aromatic Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Quinolinecarboxaldehyde | 10% TMG | Toluene | 110 | 60 (of ketone product) | lookchem.com |

| Benzaldehyde | Zinc Triflate, DIPEA, N-Methylephedrine | Not Specified | Not Specified | High Enantioselectivity | wikipedia.org |

| Various Substituted Benzaldehydes | [NiL(CH3COO)2(H2O)] complex | Methanol | Reflux | 58-93 | researchgate.net |

| Indoloyloxyaldehyde | Lanthanum-Lithium (R)-(+)-BINOL complex | THF | Not Specified | 76 |

Halogenation Techniques for Site-Specific Dichlorination

Achieving site-specific dichlorination at the C-2 and C-7 positions of the quinoline ring is a complex challenge that is typically addressed through strategic precursor synthesis rather than direct halogenation of the parent quinoline. The Vilsmeier-Haack reaction is a powerful and widely used method for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides). nih.govrsc.org

To obtain the 2,7-dichloro substitution pattern, the synthesis begins with an appropriately substituted precursor, namely m-chloroaniline. This starting material is first acetylated to form N-(3-chlorophenyl)acetamide (m-chloroacetanilide). The chlorine atom at the 3-position of this precursor ultimately becomes the chlorine at the C-7 position of the quinoline ring.

The N-(3-chlorophenyl)acetamide is then subjected to the Vilsmeier-Haack conditions. The reagent is typically generated in situ from a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), and a formylating agent, such as N,N-dimethylformamide (DMF). rsc.org This process involves a cascade of reactions:

Formation of the electrophilic Vilsmeier reagent (chloroiminium salt) from POCl₃ and DMF.

Electrophilic attack of the reagent on the electron-rich aromatic ring of the acetanilide.

An intramolecular cyclization reaction, followed by dehydration and aromatization, which forms the quinoline ring system.

During this cyclization and aromatization process, the hydroxyl group at the C-2 position (from the amide moiety) is simultaneously replaced by a chlorine atom from the POCl₃, and a formyl group is introduced at the C-3 position.

This methodology provides a highly efficient and regioselective route to 2-chloro-3-formylquinolines, where the substitution pattern on the benzene (B151609) portion of the ring is dictated by the starting aniline. researchgate.net The use of m-chloroacetanilide directly yields the required 2,7-dichloroquinoline-3-carbaldehyde intermediate.

| Starting Acetanilide | Reagents | Temperature (°C) | Yield (%) | Resulting Product | Reference |

|---|---|---|---|---|---|

| Acetanilide | POCl₃, DMF | 90 | Good to Moderate | 2-Chloro-3-formylquinoline | |

| 2-Methylacetanilide | POCl₃, DMF | 80-90 | Good | 2-Chloro-8-methyl-3-formylquinoline | chemijournal.com |

| 4-Nitroacetanilide | POCl₃, DMF | Not Specified | Not Specified | 2-Chloro-6-nitro-3-formylquinoline | rsc.org |

| Acetanilide | PCl₅, DMF | 120 | Not Specified | 2-Chloro-3-formylquinoline | rsc.org |

Mechanistic Studies and Reaction Pathways of E 2,7 Dichloro 3 2 Nitro Vinylquinoline Transformations

Detailed Investigation of Vinylquinoline Reaction Mechanisms (e.g., Cycloadditions, Additions, Rearrangements)

The reactivity of E-2,7-dichloro-3-(2-nitro)vinylquinoline is largely dictated by the electrophilic nature of the β-carbon of the nitrovinyl group and the inherent reactivity of the quinoline (B57606) scaffold. The electron-withdrawing nitro group significantly polarizes the carbon-carbon double bond, making it susceptible to a variety of nucleophilic additions and cycloaddition reactions.

Cycloaddition Reactions: The electron-deficient character of the nitrovinyl moiety makes this compound an excellent dienophile in Diels-Alder reactions with electron-rich dienes. nih.gov These reactions are expected to proceed via a concerted mechanism, leading to the formation of complex polycyclic structures. For instance, reaction with 2,3-dimethyl-1,3-butadiene (B165502) would likely yield a substituted tetrahydroquinoline derivative. The regioselectivity and stereoselectivity of such cycloadditions would be influenced by both electronic and steric factors.

Addition Reactions: The polarized double bond readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. Soft nucleophiles, such as enamines, enolates, and thiols, are expected to add to the β-position of the nitrovinyl group. The resulting nitroalkane can then be further transformed into other functional groups. For example, the Nef reaction can convert the nitro group into a carbonyl group, providing access to a diverse array of functionalized quinoline derivatives.

Rearrangements: While less common, certain reaction conditions could induce rearrangements of the vinylquinoline scaffold. For instance, under photochemical conditions, E/Z isomerization of the nitrovinyl double bond could occur. Additionally, rearrangements involving the quinoline ring system, although requiring significant activation, cannot be entirely ruled out under specific catalytic or thermal conditions.

Table 1: Plausible Reaction Mechanisms of this compound

| Reaction Type | Reactant | Product Type | Mechanistic Notes |

| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Tetrahydroquinoline derivative | Concerted pericyclic reaction. |

| Michael Addition | Soft nucleophile (e.g., thiophenol) | 3-(1-phenylthio-2-nitroethyl)quinoline derivative | Conjugate addition to the electron-deficient alkene. |

| Nef Reaction | Base, then acid | 3-(formylmethyl)quinoline derivative | Conversion of the nitro group to a carbonyl group. |

Electronic and Steric Influence of the Nitro Group on Reactivity

The nitro group is a potent electron-withdrawing group, exerting a profound influence on the electronic properties of the vinylquinoline system through both inductive and resonance effects. nih.gov This electronic perturbation is a key determinant of the molecule's reactivity.

Electronic Effects: The strong -I and -M effects of the nitro group render the vinyl moiety highly electrophilic. This pronounced electron deficiency at the β-carbon is the primary driver for nucleophilic attack. gsa.ac.uk The electron-withdrawing nature of the nitro group also deactivates the quinoline ring towards electrophilic aromatic substitution, while potentially activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the point of attachment of the vinyl group, although the chloro substituents have a more direct influence. nih.gov

Steric Effects: The nitro group is relatively bulky, which can introduce steric hindrance in certain reactions. researchgate.net In cycloaddition reactions, the steric bulk of the nitro group can influence the endo/exo selectivity. Similarly, in nucleophilic additions, the approach of a bulky nucleophile might be sterically hindered. The orientation of the nitro group relative to the quinoline ring can also impact the planarity of the conjugated system, which in turn affects its reactivity.

Table 2: Influence of the Nitro Group on the Reactivity of this compound

| Effect | Description | Consequence on Reactivity |

| Electronic (Inductive) | Strong electron withdrawal by the nitro group. | Increased electrophilicity of the vinyl group. |

| Electronic (Resonance) | Delocalization of electron density from the double bond to the nitro group. | Further enhancement of the electrophilicity of the β-carbon. |

| Steric | The bulkiness of the nitro group. | Can influence stereochemical outcomes and hinder the approach of bulky reagents. |

Impact of Halogen Atoms (Chlorine) on Electrophilic and Nucleophilic Reactivity

The two chlorine atoms on the quinoline ring at positions 2 and 7 significantly modulate the reactivity of the entire molecule. researchgate.net Their influence is a combination of inductive and resonance effects, as well as their ability to act as leaving groups in substitution reactions.

Electrophilic Reactivity: The chlorine atoms are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect. eurochlor.org This effect reduces the electron density of the quinoline ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would likely occur at positions dictated by the combined directing effects of the chlorine atoms and the vinyl group.

Nucleophilic Reactivity: The chlorine atom at the 2-position of the quinoline ring is particularly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. The chlorine at the 7-position is less reactive towards nucleophilic substitution but can still be displaced under more forcing conditions. nih.govnih.gov This reactivity allows for the introduction of a variety of nucleophiles at these positions, further functionalizing the quinoline core.

Table 3: Impact of Chlorine Atoms on the Reactivity of the Quinoline Ring

| Position of Chlorine | Electronic Effect | Impact on Reactivity |

| C2 | Inductive withdrawal, activation for SNAr | Highly susceptible to nucleophilic substitution. |

| C7 | Inductive withdrawal | Moderately susceptible to nucleophilic substitution; deactivates the ring towards electrophilic attack. nih.gov |

Exploration of Cascade and Tandem Reactions Involving this compound

The multifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation. mdpi.com Such processes are highly efficient and can rapidly generate molecular complexity from a relatively simple starting material. bohrium.com

A plausible cascade reaction could be initiated by a Michael addition of a suitable nucleophile to the nitrovinyl group. The resulting intermediate could then undergo an intramolecular cyclization, potentially involving one of the chlorine atoms as a leaving group. For example, a bifunctional nucleophile containing an amine or a hydroxyl group could first add to the vinyl moiety and then displace the chlorine at the 2-position to form a new heterocyclic ring fused to the quinoline system.

Tandem reactions could also be designed to exploit the different reactive sites of the molecule in a sequential manner. nih.govnih.gov For instance, a selective nucleophilic substitution at the 2-position could be followed by a transformation of the nitrovinyl group, or vice-versa. The judicious choice of reagents and reaction conditions would be crucial for controlling the selectivity of these tandem processes.

Reaction Kinetics and Thermodynamic Analysis of Key Synthetic Steps

A quantitative understanding of the reaction rates and thermodynamic equilibria is essential for optimizing synthetic protocols involving this compound.

Reaction Kinetics: The kinetics of key transformations, such as the Michael addition or nucleophilic aromatic substitution, can be studied by monitoring the concentration of reactants and products over time. researchgate.net For a Michael addition, the reaction is expected to follow second-order kinetics, being first order in both the vinylquinoline and the nucleophile. The rate constant (k) would be influenced by factors such as the nature of the solvent, the temperature, and the nucleophilicity of the attacking species.

Hypothetical Kinetic Data for Michael Addition:

Table 4: Hypothetical Rate Constants for the Michael Addition of Thiophenol to this compound

| Temperature (°C) | Solvent | Rate Constant, k (M⁻¹s⁻¹) |

| 25 | Acetonitrile | 0.015 |

| 40 | Acetonitrile | 0.042 |

| 25 | Dichloromethane | 0.008 |

Thermodynamic Analysis: The thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the feasibility and position of equilibrium for a given reaction. mdpi.comrsc.orgscilit.com For instance, the Diels-Alder reaction is typically characterized by a negative enthalpy change (exothermic) due to the formation of two new sigma bonds, and a negative entropy change due to the loss of translational degrees of freedom.

Hypothetical Thermodynamic Data for a Diels-Alder Reaction:

Table 5: Hypothetical Thermodynamic Parameters for the Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene

| Parameter | Value |

| ΔH° (kJ/mol) | -120 |

| ΔS° (J/mol·K) | -250 |

| ΔG° at 298 K (kJ/mol) | -45.5 |

Computational and Theoretical Investigations of E 2,7 Dichloro 3 2 Nitro Vinylquinoline

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ekb.egrsc.org For E-2,7-Dichloro-3-(2-nitro)vinylquinoline, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net Studies on structurally similar nitro- and chloro-substituted quinolines show that the presence of electron-withdrawing groups, such as the nitro and chloro groups in the target molecule, tends to lower the HOMO and LUMO energy levels and affect the energy gap. ekb.eg

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) potential. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms.

| Descriptor | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -2.5 to -4.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 1.5 to 2.25 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.25 to 5.75 eV | Ability to attract electrons |

| Dipole Moment | 3.0 to 6.0 Debye | Molecular polarity |

Note: The values in the table are representative examples based on published DFT studies of various substituted quinoline (B57606) derivatives and are intended for illustrative purposes. rsc.orgnih.gov

The "(E)" designation in this compound refers to the stereochemistry around the carbon-carbon double bond of the vinyl group. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For the target compound, a key focus is the rotation around the single bonds, particularly the bond connecting the vinyl group to the quinoline ring.

Computational studies on similar β-nitrostyrene systems reveal that such molecules tend to have a planar or quasi-planar geometry to maximize π-conjugation, which imparts stability. uc.pt The planarity of this compound would be influenced by steric hindrance between the nitrovinyl group and the quinoline core.

The interconversion between the E and Z isomers represents an important dynamic process. This isomerization can be studied computationally by mapping the potential energy surface for rotation around the C=C double bond. Such calculations can determine the energy barrier for the E/Z interconversion, which is typically high for a double bond, and the relative stability of the two isomers. Studies on β-nitrostyrenes have shown that the E isomer is generally more stable than the Z isomer. nih.govrsc.org The transition state for this conversion would be a non-planar structure where the p-orbitals of the double bond are twisted 90 degrees relative to each other.

Molecular Modeling of Intermolecular Interactions and Complex Formation

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study how a molecule interacts with other molecules, including biological macromolecules like proteins or DNA. nih.govnih.gov These methods are crucial in drug discovery for predicting the binding affinity and orientation of a ligand within a receptor's active site. nih.gov

For this compound, molecular docking could be used to predict its binding mode with a specific biological target. The quinoline scaffold is known to form π-π stacking interactions with aromatic amino acid residues, while the chloro and nitro substituents could participate in halogen bonding and hydrogen bonding, respectively. nih.gov

Molecular dynamics simulations can further refine the results from docking. tandfonline.com An MD simulation tracks the movements of atoms in the molecule-receptor complex over time, providing insights into the stability of the binding pose and the dynamics of the intermolecular interactions. nih.gov This can reveal how the complex behaves in a simulated physiological environment, offering a more realistic view of the binding event. Studies on other quinoline derivatives have demonstrated the utility of these simulations in confirming the stability of ligand-protein complexes. nih.gov

Predictive Approaches for Regioselectivity and Stereoselectivity in Derivatization

Derivatization of the this compound core is a way to modulate its properties. Computational chemistry can predict the likely outcomes of chemical reactions, specifically their regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (which stereoisomer is formed).

The regioselectivity of electrophilic or nucleophilic substitution on the quinoline ring can be predicted by analyzing the molecule's electronic properties calculated via DFT. researchgate.net For instance, mapping the local softness or Fukui functions can identify the most reactive sites. The C2 and C4 positions of the quinoline ring are often susceptible to nucleophilic attack, while electrophilic attack is typically directed to the benzene (B151609) portion of the ring system. The existing chloro-substituents will also influence the regioselectivity of further reactions. mdpi.com

In reactions involving the nitrovinyl side chain, such as Michael additions, computational modeling can predict the stereochemical outcome. By calculating the transition state energies for the different possible pathways (e.g., attack from the re or si face of the double bond), the model can predict which diastereomer will be preferentially formed. These predictions are essential for designing synthetic routes to specific, chirally pure derivatives. asianpubs.orgresearchgate.net

Advanced Cheminformatics and Machine Learning Applications in Quinoline Research

Cheminformatics and machine learning (ML) are transforming chemical research by extracting valuable information from large datasets. nih.govresearchgate.net These approaches are particularly useful in drug discovery for identifying promising candidates from vast chemical libraries. mdpi.com

For quinoline research, ML models can be trained on datasets of known quinoline derivatives and their properties (e.g., biological activity, toxicity). These trained models can then be used to predict the properties of new, untested compounds like derivatives of this compound. researchgate.net This allows for the rapid virtual screening of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. dovepress.com The goal is to develop a mathematical model that can predict the activity of new compounds based on their structural features, known as molecular descriptors.

For derivatives of this compound, a 3D-QSAR study could be performed once a set of analogues with measured biological activity is available. In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. nih.gov These field values are then used as descriptors to build a predictive model.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.com For example, a map might show that adding a bulky, electropositive group at a specific position on the quinoline ring would be favorable for activity. This provides intuitive guidance for the rational design of more potent derivatives. mdpi.com

| Parameter | Symbol | Typical Value | Indication |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² (or Q²) | > 0.5 | Internal predictive ability of the model |

| Non-cross-validated Correlation Coefficient | r² | > 0.6 | Goodness of fit of the model to the training data |

| Standard Error of Estimate | SEE | Low value | Precision of the predictions |

| Optimal Number of Components | N | 2 - 6 | Complexity of the model |

| External validation (Predictive r²) | r²_pred | > 0.5 | Predictive power on an external test set |

Note: The values presented are generally accepted thresholds for a robust QSAR model and are based on various published studies on quinoline derivatives. nih.govnih.gov

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific molecular docking and molecular dynamics simulation studies conducted on this compound. While computational methods are frequently employed to elucidate the binding mechanisms and interaction energies of quinoline derivatives with various biological targets, research focusing explicitly on this particular compound is not publicly available.

Consequently, there is no published data detailing its binding affinity, interaction profiles with specific amino acid residues of potential protein targets, or its dynamic behavior within a simulated biological environment. The exploration of its potential as a therapeutic agent through these computational techniques remains an uninvestigated area of research. Therefore, data tables summarizing binding energies, key intermolecular interactions (such as hydrogen bonds or hydrophobic interactions), and root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF) values from molecular dynamics simulations for this compound cannot be provided.

Machine Learning Models for Reaction Outcome Prediction and Synthesis Optimization

In the domain of synthetic chemistry, machine learning (ML) is an emerging tool for predicting reaction outcomes and optimizing synthesis pathways. These models are typically trained on large datasets of chemical reactions to identify patterns that can guide the synthesis of novel compounds.

However, a thorough search of existing research indicates that no specific machine learning models have been developed and published for the prediction of reaction outcomes or the optimization of synthesis routes leading to this compound. The application of advanced algorithms, such as neural networks or gradient boosting, to forecast the yield, identify optimal reagents, or determine the most efficient reaction conditions for the synthesis of this compound has not been documented in scientific literature. As a result, there are no specific datasets or predictive models to present for this particular molecule. Research in this area is generalized to broader classes of organic reactions and has not yet been specifically applied to the synthesis of this substituted vinylquinoline.

Interactions with Biological Systems: Mechanistic and Target Oriented Research

Elucidation of Molecular Targets and Binding Mechanisms

The therapeutic and toxicological profile of a chemical compound is defined by its interactions with specific biological macromolecules. For quinoline (B57606) derivatives, research has identified several key molecular targets, including enzymes essential for DNA replication and neurotransmitter metabolism.

Quinolone compounds, a related class of antibacterial agents, are well-known for their inhibitory effects on two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. nih.gov The mechanism of action involves the stabilization of a ternary complex consisting of the enzyme, the DNA, and the quinolone molecule. nih.gov This stabilization prevents the re-ligation of double-stranded DNA breaks created by the enzymes, ultimately leading to a blockage of DNA replication and transcription, which is lethal to the bacterial cell. nih.gov

The interaction between the drug and the enzyme-DNA complex is highly specific. In many cases, it is mediated through a water-metal ion bridge, often involving a magnesium ion, which coordinates the drug to specific amino acid residues within the enzyme's active site. nih.gov For DNA gyrase, mutations in residues such as Serine-83 and Aspartate-87 of the GyrA subunit are frequently associated with quinolone resistance, suggesting these residues are critical for drug binding. nih.gov Similarly, for topoisomerase IV, specific serine and acidic residues in the A subunit (GrlA) anchor this water-metal ion bridge, and mutations in these areas can abrogate the drug's interaction with the enzyme. nih.gov While direct studies on E-2,7-Dichloro-3-(2-nitro)vinylquinoline are limited, its quinoline core suggests a potential for similar interactions with these bacterial topoisomerases.

| Target Enzyme | Proposed Interaction Mechanism | Key Residues/Features | Consequence of Inhibition |

| DNA Gyrase | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Ser83, Asp87 (in GyrA subunit). nih.gov | Inhibition of DNA supercoiling, blockage of DNA replication. nih.gov |

| Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex via a water-metal ion bridge. nih.gov | Ser81, Glu85 (in GrlA subunit). nih.gov | Inhibition of chromosome decatenation, blockage of cell division. nih.gov |

Beyond bacterial enzymes, quinoline derivatives have been investigated as inhibitors of a wide range of eukaryotic enzymes, indicating their potential for treating various human diseases.

Kinase Inhibition: Certain quinoline derivatives have been identified as potent kinase inhibitors. For instance, a series of 4-alkylamino-7-aryl-3-cyanoquinolines demonstrated inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in familial Parkinson's disease. nih.gov Inhibition of LRRK2's kinase activity is considered a promising therapeutic strategy for this neurodegenerative disorder. nih.gov

Protease Inhibition: Information regarding the specific inhibition of proteases by this compound is not extensively available in the current literature, representing an area for future investigation.

Catechol-O-Methyltransferase (COMT) Inhibition: COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine (B1211576). nih.gov Inhibitors of COMT are used in the treatment of Parkinson's disease to prolong the effects of levodopa. nih.gov Notably, many known COMT inhibitors are nitrocatechol derivatives. nih.gov Research on 1-vinyl derivatives of nitrocatechols has shown that some can act as potent, and in some cases, irreversible inhibitors of COMT. nih.gov The proposed mechanism for irreversible inhibition involves a Michael's addition reaction between the activated vinyl group and essential thiol groups within the enzyme's active site. nih.gov The presence of both a nitro group and a vinyl moiety in this compound suggests a potential, yet unconfirmed, for COMT interaction.

Acetylcholinesterase (AChE) Inhibition: AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease. Various quinoline derivatives, developed as analogs of the drug tacrine, have been shown to be competitive or non-competitive inhibitors of AChE. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is another critical enzyme in the dopamine degradation pathway. researchgate.netmdpi.com Selective MAO-B inhibitors, such as selegiline (B1681611) and rasagiline, are established treatments for Parkinson's disease. mdpi.comnih.gov Research has shown that various heterocyclic compounds can act as potent and selective MAO-B inhibitors. researchgate.netmdpi.com For example, a series of pyridazinobenzylpiperidine derivatives were evaluated, with some compounds showing high selectivity and potent, reversible, competitive inhibition of MAO-B. researchgate.netmdpi.com

| Enzyme Target | Compound Class/Analog | Inhibition Type | Therapeutic Relevance |

| LRRK2 Kinase | 4-Alkylamino-7-aryl-3-cyanoquinolines nih.gov | Not specified | Parkinson's Disease nih.gov |

| COMT | 1-Vinyl nitrocatechol derivatives nih.gov | Reversible and Irreversible nih.gov | Parkinson's Disease nih.gov |

| AChE | Tacrine-quinoline analogs nih.gov | Competitive and Non-competitive nih.gov | Alzheimer's Disease |

| MAO-B | Pyridazinobenzylpiperidine derivatives mdpi.com | Competitive, Reversible mdpi.com | Parkinson's Disease mdpi.comnih.gov |

While the enzymatic inhibition profile of quinoline derivatives is an active area of research, specific studies detailing the receptor binding affinities for this compound are not widely documented. This remains a field open to further exploration to fully characterize its pharmacological profile.

Cellular Response Mechanisms to this compound Exposure (e.g., Pathway Modulation)

The cellular response to exposure to a compound like this compound would be a direct consequence of its molecular interactions. If the compound effectively inhibits bacterial DNA gyrase, the primary cellular response in susceptible bacteria would be the induction of the SOS response due to DNA damage, followed by apoptosis.

In eukaryotic cells, the responses would be more varied. Based on the activities of related compounds, potential cellular effects could include:

Modulation of Cancer Cell Proliferation: Related styrylquinoline compounds have demonstrated cytotoxic effects against cancer cell lines. acs.org For example, 2-styryl-8-nitroquinoline derivatives showed IC₅₀ values in the micromolar range against HeLa cervical cancer cells. acs.org

Neuroprotection: By inhibiting enzymes like MAO-B, as seen with other heterocyclic inhibitors, the compound could protect neuronal cells against specific neurotoxins. nih.gov

Alteration of Signal Transduction: Inhibition of kinases such as LRRK2 would directly modulate intracellular phosphorylation cascades, affecting pathways related to neuronal survival and function. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For quinoline derivatives, SAR studies have revealed key insights into the role of various substituents.

Influence of Substituents on Cytotoxicity: In a study of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines, it was found that compounds with a hydroxyl group at the 8-position were generally more cytotoxic than those with a nitro group. acs.org However, the addition of an electron-withdrawing bromine atom to the styryl ring enhanced the cytotoxicity in both series, highlighting the importance of electronic effects. acs.org This suggests that the dichloro and nitrovinyl groups on this compound are critical determinants of its biological activity.

Influence of Substituents on MAO-B Inhibition: For pyridazinobenzylpiperidine-based MAO-B inhibitors, the position and nature of the substituent on the benzyl (B1604629) ring were critical. mdpi.com A chloro-substituent at the 3-position (compound S5) conferred the highest potency and selectivity for MAO-B over MAO-A. mdpi.com The order of potency for substituents at this position was found to be -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. mdpi.com

General Findings: Across various studies of quinoline-based enzyme inhibitors, the specific pattern of substitution on the quinoline ring system dictates the compound's potency and selectivity for its target. nih.govnih.gov The presence of halogen atoms like chlorine often enhances activity, potentially by increasing lipophilicity or through specific electronic interactions within the binding pocket.

| Compound Series | Key SAR Finding | Reference Moiety/Group | Effect on Activity |

| 2-Styryl-8-substituted Quinolines | Hydroxyl at position 8 is favored over nitro for cytotoxicity. acs.org | -OH vs -NO₂ | -OH increases cytotoxicity. acs.org |

| 2-Styryl-8-substituted Quinolines | Electron-withdrawing group on the styryl ring enhances cytotoxicity. acs.org | -Br | Increases cytotoxicity. acs.org |

| Pyridazinobenzylpiperidine Derivatives | Position and nature of substituent on the benzyl ring are critical for MAO-B inhibition. mdpi.com | 3-Cl | Highest potency and selectivity. mdpi.com |

Biochemical Pathway Modulation by this compound

Based on its structure and the known activities of related compounds, this compound has the potential to modulate several critical biochemical pathways:

Bacterial DNA Metabolism: Through the potential inhibition of DNA gyrase and topoisomerase IV, the compound could disrupt bacterial DNA synthesis, replication, and cell division.

Dopaminergic Neurotransmission: By potentially inhibiting MAO-B and/or COMT, the compound could interfere with the metabolic degradation of dopamine. This would lead to increased dopamine levels in the synapse, a key mechanism for treating the motor symptoms of Parkinson's disease.

Cholinergic Signaling: Possible inhibition of acetylcholinesterase would lead to increased levels of acetylcholine, thereby modulating cholinergic pathways that are crucial for memory and cognition.

Cellular Signaling and Survival: Inhibition of protein kinases like LRRK2 could modulate intracellular signaling cascades, influencing pathways involved in protein synthesis, mitochondrial function, and neuronal survival, which are often dysregulated in neurodegenerative diseases.

Impact on Specific Enzymes and Metabolic Processes

There is currently no specific information available in peer-reviewed scientific literature detailing the impact of this compound on specific enzymes or metabolic processes. Investigations into its potential as an enzyme inhibitor or its effects on metabolic pathways have not been reported.

Protein-Ligand Interaction Profiling

Similarly, a thorough search of scientific databases reveals no studies focused on the protein-ligand interaction profiling of this compound. Computational or experimental data that would elucidate its binding affinity and selectivity for specific protein targets are not available.

Due to the lack of specific research on this compound, data tables detailing research findings, as requested, cannot be generated.

Advanced Methodologies for Structural Elucidation and Purity Assessment of E 2,7 Dichloro 3 2 Nitro Vinylquinoline

Comprehensive Spectroscopic Techniques for Structural Characterization

Spectroscopic analysis provides fundamental insights into the molecular architecture of E-2,7-Dichloro-3-(2-nitro)vinylquinoline, confirming the connectivity of atoms, the molecular formula, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. The protons on the quinoline (B57606) ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm), with their specific shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrovinyl group. The vinylic protons are particularly diagnostic. Due to the E-configuration, a large coupling constant (J ≈ 16 Hz) is expected between them, a key feature distinguishing it from the Z-isomer. clockss.org The proton attached to the carbon adjacent to the quinoline ring (Hα) would likely be a doublet, while the proton on the nitro-bearing carbon (Hβ) would also appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The quinoline ring carbons typically resonate between δ 120-150 ppm. oregonstate.eduresearchgate.net Carbons directly attached to chlorine (C-2 and C-7) will have their chemical shifts significantly influenced. The vinylic carbons and the carbon atoms of the quinoline ring attached to the vinyl group are also expected to have distinct signals. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

2D NMR Spectroscopy: To unambiguously assign the complex signals, 2D NMR experiments are crucial. researchgate.netmagritek.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity within the quinoline ring's spin systems and confirming the coupling between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms, allowing for the definitive assignment of protonated carbons. magritek.commagritek.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the vinyl group to the C-3 position of the quinoline ring. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar quinoline and vinyl structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| C2 | - | ~151 | H4, Hα |

| C3 | - | ~133 | H4, Hα |

| C4 | ~8.5 (s) | ~136 | C2, C3, C4a, C5 |

| C4a | - | ~148 | H4, H5, H8 |

| C5 | ~7.8 (d) | ~128 | H4, H6 |

| C6 | ~7.6 (d) | ~129 | H5, H8 |

| C7 | - | ~137 | H6, H8 |

| C8 | ~8.1 (s) | ~127 | C4a, C6, C7 |

| C8a | - | ~147 | H4, H5, H8 |

| Cα (Vinyl) | ~7.9 (d, J ≈ 16 Hz) | ~139 | C2, C3, C4, Cβ |

| Cβ (Vinyl) | ~8.3 (d, J ≈ 16 Hz) | ~141 | C3, Cα |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn confirms the elemental composition and molecular formula of the compound. For this compound (Molecular Formula: C₁₁H₆Cl₂N₂O₂), the theoretical monoisotopic mass can be calculated with high precision.

The experimental mass obtained from HRMS analysis (e.g., via ESI or EI techniques) is compared to the theoretical value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Furthermore, the presence of two chlorine atoms creates a characteristic isotopic pattern (M+, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as an additional confirmation of the structure. miamioh.edu Fragmentation patterns observed in tandem MS/MS experiments can also support the structure, showing characteristic losses of radicals such as •NO₂, •NO, or •Cl. miamioh.eduyoutube.com

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Expected Value for [M]⁺ (C₁₁H₆³⁵Cl₂N₂O₂) |

| Molecular Formula | C₁₁H₆Cl₂N₂O₂ |

| Theoretical Exact Mass | 267.9806 |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Expected Isotopic Ratio | Approx. 9:6:1 |

| Common Fragment Ions (Loss of) | •NO₂ (m/z 221.98), •Cl (m/z 232.01) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz The spectrum of this compound is expected to show several characteristic peaks that confirm its structure. libretexts.orgopenstax.orgmasterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. utoronto.ca The extensive conjugation involving the quinoline ring and the nitrovinyl group is expected to result in strong absorption in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of various substituents. researchgate.netnih.gov

Table 3: Key Spectroscopic Data for Functional Group Analysis

| Spectroscopy Type | Functional Group | Expected Absorption Range |

| IR | N-O Stretch (NO₂) | 1550-1500 cm⁻¹ (asymmetric), 1360-1300 cm⁻¹ (symmetric) |

| C=C Stretch (Vinyl) | 1640-1610 cm⁻¹ | |

| C=C, C=N Stretch (Quinoline) | 1600-1450 cm⁻¹ | |

| C-H Stretch (Aromatic/Vinyl) | 3100-3000 cm⁻¹ | |

| C-Cl Stretch | 850-750 cm⁻¹ | |

| UV-Vis | π → π* transitions | 250-350 nm |

Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are essential for both the purification of the synthesized compound and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase method is typically suitable for this type of aromatic compound. nih.govsielc.com This technique can quantify the main compound and detect non-volatile impurities.

Crucially, HPLC can also be used to separate the desired E-isomer from the potential Z-isomer, which may form as a byproduct during synthesis. researchgate.nethelsinki.fi The different spatial arrangements of the isomers lead to different interactions with the stationary phase, allowing for their separation and individual quantification. Validation of the HPLC method would ensure its accuracy, precision, and linearity for reliable purity determination. nih.gov

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a relevant λmax (e.g., 270 nm or 320 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Purpose | Quantify purity (% area) and separate E/Z isomers. |

While HPLC is ideal for the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying any volatile or semi-volatile byproducts or residual starting materials from the synthesis. The synthesis of this compound likely proceeds via a Henry (nitroaldol) reaction, which can involve volatile reagents and solvents. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

GC-MS analysis of the crude reaction mixture can detect trace amounts of unreacted 2,7-dichloroquinoline-3-carbaldehyde (B1600441), nitromethane (B149229), or other solvents and byproducts formed during the reaction. researchgate.net The mass spectrometer provides definitive identification of these separated volatile components.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

For this compound, a single-crystal X-ray diffraction analysis would be the definitive method to confirm the (E)-configuration of the vinyl group. The planarity of the vinyl moiety and its orientation relative to the quinoline ring system can be precisely determined. While specific crystallographic data for this exact compound is not widely published, a study on the related compound, 2-chloro-3-(beta-nitrovinyl)quinoline, revealed a planar vinyl group in an extended conformation, stabilized by C-H---N hydrogen bonding in the unit cell. nih.gov It is anticipated that this compound would exhibit similar planarity, with the bulky chlorine and nitro groups influencing the crystal packing.

The expected crystallographic data would provide key structural parameters. The key bond lengths, such as the C=C of the vinyl group, the C-N bond of the nitro group, and the C-Cl bonds, would be determined with high precision. Furthermore, the torsion angle defining the orientation of the nitrovinyl group relative to the quinoline ring would be a critical piece of information derived from the crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |